

N-Acetyl-L-phenylalanine structure and stereochemistry

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An In-depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-L-phenylalanine

Abstract

N-Acetyl-L-phenylalanine is the N-acetylated derivative of the essential amino acid L-phenylalanine.[1] This modification, where an acetyl group is attached to the alpha-amino group, alters its chemical properties and biological roles. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis.[2] This document provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and analytical characterization of **N-Acetyl-L-phenylalanine**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N-Acetyl-L-phenylalanine is structurally composed of a central alpha-carbon bonded to a hydrogen atom, a carboxyl group, a benzyl side chain, and an acetamido group. The presence of the acetyl group protects the amine, making it a useful intermediate in peptide synthesis.[2]

The standard identifiers and molecular properties are summarized below:

Identifier	Value	Reference
IUPAC Name	(2S)-2-acetamido-3-phenylpropanoic acid	[1][3][4]
CAS Number	2018-61-3	[2][5][6]
Molecular Formula	C11H13NO3	[1][2][5]
Molecular Weight	207.23 g/mol	[1][2][7]
InChl Key	CBQJSKKFNMDLON-JTQLQIEISA-N	[1][6]
SMILES	CC(=O)NINVALID-LINKC(=O)O	[1][8]

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NH_N -- NH_H;
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Benzyl_C -- Phenyl;
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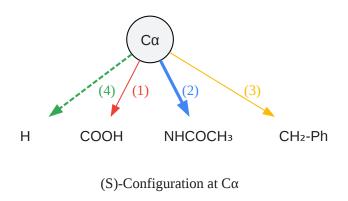
Figure 1: 2D representation of N-Acetyl-L-phenylalanine structure.

Stereochemistry

The stereochemistry of **N-Acetyl-L-phenylalanine** is defined by the single chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: a hydrogen atom, a carboxyl group, a benzyl group, and an acetamido group.

- Configuration: The "L" designation indicates that it belongs to the same relative configuration as L-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration at the Cα is (S).
- Enantiomer: The corresponding enantiomer is N-Acetyl-D-phenylalanine, which has the (R) configuration.[1]
- Optical Activity: As a chiral molecule, **N-Acetyl-L-phenylalanine** is optically active, meaning it rotates the plane of polarized light. The specific rotation is a key parameter for its identification and purity assessment.[6]





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Figure 2: Stereochemistry of N-Acetyl-L-phenylalanine (CIP priorities shown).

Physicochemical Properties

The physical and chemical properties of **N-Acetyl-L-phenylalanine** are crucial for its handling, formulation, and application in research and development.

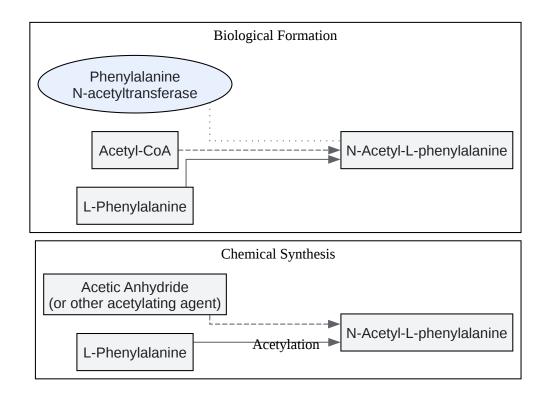
Property	Value	Reference(s)
Appearance	White to off-white fine crystalline powder	[2][7]
Melting Point	171-173 °C	[1][2][6]
Optical Rotation [α] ²² /D	+39° to +41° (c=1 in methanol)	[4]
рКа	3.56 ± 0.10 (Predicted)	[9]
Water Solubility	6.45 g/L at 25 °C (estimated)	[3]
Solubility in Organic Solvents	Soluble in methanol, acetone, and ethanol (20 mg/mL).[2][9] Slightly soluble in PBS (pH 7.2) at 0.25 mg/mL.[5] Soluble in DMF (16 mg/mL) and DMSO (12 mg/mL).[5]	[2][5][9]

Synthesis and Biological Formation

N-Acetyl-L-phenylalanine can be synthesized chemically or is formed through biological pathways.

- Chemical Synthesis: The most common laboratory synthesis involves the direct acetylation of L-phenylalanine using reagents like acetic anhydride in a suitable solvent system.
- Biological Formation: In biological systems, it is a metabolite of L-phenylalanine.[5] It can be synthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3][7] This metabolite is found in organisms like E. coli and has been detected in human serum and brain tissue.[5][10] Elevated levels have been associated with conditions such as phenylketonuria (PKU), COVID-19, and Alzheimer's disease.[5][11]





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Figure 3: Chemical synthesis and biological formation pathways.

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of **N-Acetyl-L-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
- · Methodology:
 - Sample Preparation: Dissolve 5-10 mg of N-Acetyl-L-phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Expected ¹H NMR Signals (DMSO-d₆):
 - ~1.8 ppm (singlet, 3H, acetyl CH₃)
 - ~2.8-3.1 ppm (multiplet, 2H, β-CH₂)
 - ~4.4-4.5 ppm (multiplet, 1H, α-CH)



- ~7.2-7.3 ppm (multiplet, 5H, aromatic CH)
- ~8.2 ppm (doublet, 1H, amide NH)
- ~12.7 ppm (broad singlet, 1H, carboxylic acid OH)
- Expected ¹³C NMR Signals (DMSO-d₆):
 - ~22 ppm (acetyl CH₃)
 - ~37 ppm (β-CH₂)
 - ~54 ppm (α-CH)
 - ~126-130 ppm (aromatic carbons)
 - ~138 ppm (quaternary aromatic carbon)
 - ~169 ppm (acetyl C=O)
 - ~173 ppm (carboxyl C=O)

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- · Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
 - Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation.
 - Analysis: Analyze in both positive and negative ion modes.
 - · Expected Results:
 - Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 208.09.
 - Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 206.08.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C11H13NO3.

Optical Rotation Measurement

- · Objective: To confirm the stereochemical identity (L-form) and assess enantiomeric purity.
- Methodology:
 - o Instrument: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).



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- Sample Preparation: Accurately prepare a solution of known concentration (e.g., c = 1 g/100 mL or 1%) in a specified solvent (typically methanol).[6]
- Measurement: Measure the observed rotation (α) at a defined temperature (e.g., 22 °C) and path length (I).
- Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (I × c).
- Expected Result: The specific rotation should fall within the range of +39° to +41°.[4] A significantly lower value may indicate the presence of the D-enantiomer or other impurities.

Melting Point Determination

- Objective: To assess the purity of the compound.
- · Methodology:
 - Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube.
 - Analysis: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.
 - Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid.
 - Expected Result: A pure sample should exhibit a sharp melting range close to 171-173 °C.[2] A broad melting range typically indicates the presence of impurities.

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